

# Spectroscopic data (NMR, FTIR, Mass Spec) of Bis([3-triethoxysilyl)propyl]urea

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Compound of Interest

Compound Name: Bis([3-triethoxysilyl)propyl]urea

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# Spectroscopic Profile of Bis([3-triethoxysilyl)propyl]urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Bis([3-triethoxysilyl)propyl]urea**, a key organosilane in various research and industrial applications. This document details expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring these spectra.

### **Chemical Structure and Overview**

**Bis([3-triethoxysilyl)propyl]urea** is a bifunctional organosilane characterized by a central urea linkage flanked by two propyl chains, each terminating in a triethoxysilyl group. This structure allows for versatile chemical modifications and applications, including surface functionalization and polymer synthesis.

Caption: Chemical Structure of Bis([3-triethoxysilyl)propyl]urea.

## **Spectroscopic Data Summary**

The following tables summarize the expected quantitative data from NMR, FTIR, and Mass Spectrometry for **Bis([3-triethoxysilyl)propyl]urea**. These values are based on data from



structurally similar compounds and established spectroscopic principles.[1]

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment                            |
|-------------------------|--------------|-------------|---------------------------------------|
| ~5.4                    | Triplet      | 2H          | NH                                    |
| ~3.8                    | Quartet      | 12H         | Si-O-CH <sub>2</sub> -CH <sub>3</sub> |
| ~3.1                    | Quartet      | 4H          | N-CH2-CH2-CH2-Si                      |
| ~1.6                    | Multiplet    | 4H          | N-CH2-CH2-CH2-Si                      |
| ~1.2                    | Triplet      | 18H         | Si-O-CH <sub>2</sub> -CH <sub>3</sub> |
| ~0.6                    | Triplet      | 4H          | N-CH2-CH2-CH2-Si                      |

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment  |
|-------------------------|---|
| ~159                    | C=O   |
| ~58                     | Si-O-CH <sub>2</sub> -CH <sub>3</sub>                   |
| ~43                     | N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Si |
| ~23                     | N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Si |
| ~18                     | Si-O-CH <sub>2</sub> -CH <sub>3</sub>                   |
| ~7                      | N-CH2-CH2-CH2-Si  |

Table 3: Predicted <sup>29</sup>Si NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|------------|
| -45 to -50              | (EtO)₃Si-  |



Table 4: Key FTIR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Vibration Mode        | Functional Group |
|--------------------------------|-----------------------|------------------|
| ~3330                          | N-H Stretch           | Urea             |
| ~2975, 2927, 2885              | C-H Stretch           | Propyl, Ethyl    |
| ~1630                          | C=O Stretch (Amide I) | Urea             |
| ~1570                          | N-H Bend (Amide II)   | Urea             |
| ~1100, 1075                    | Si-O-C Stretch        | Triethoxysilyl   |
| ~955                           | Si-O-C Stretch        | Triethoxysilyl   |
| ~780                           | Si-C Stretch          | Silylpropyl      |

Table 5: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment  |
|-----|--|
| 468 | [M]+   |
| 423 | [M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>                                     |
| 378 | [M - 2(OCH <sub>2</sub> CH <sub>3</sub> )] <sup>+</sup>                                  |
| 247 | [(EtO) <sub>3</sub> Si(CH <sub>2</sub> ) <sub>3</sub> NHCONH <sub>2</sub> ] <sup>+</sup> |
| 221 | [(EtO) <sub>3</sub> Si(CH <sub>2</sub> ) <sub>3</sub> NH] <sup>+</sup>                   |
| 163 | [(EtO) <sub>3</sub> Si] <sup>+</sup>   |

## **Experimental Protocols**

The following are detailed methodologies for the spectroscopic analysis of **Bis([3-triethoxysilyl)propyl]urea**, adapted from established procedures for similar organosilicon compounds.[1]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



Instrumentation: A Bruker AC-300 spectrometer or equivalent, operating at 300 MHz for  $^{1}$ H, 75 MHz for  $^{13}$ C, and 59.6 MHz for  $^{29}$ Si.

#### Sample Preparation:

- Dissolve approximately 10-20 mg of **Bis([3-triethoxysilyl)propyl]urea** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.
- Use tetramethylsilane (TMS) as an internal or external reference standard.

#### **Data Acquisition:**

- ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- <sup>13</sup>C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of <sup>13</sup>C.
- <sup>29</sup>Si NMR: Acquire spectra using a proton-decoupled pulse sequence. Due to the low natural abundance and negative gyromagnetic ratio of <sup>29</sup>Si, a relaxation agent such as chromium(III) acetylacetonate may be added, and a longer relaxation delay may be necessary.

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase and baseline correct the resulting spectra.
- Calibrate the chemical shift scale using the TMS signal (0 ppm).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Nikolet Nexus-FTIR or Specord M-80 spectrophotometer, or equivalent, equipped with a universal attenuated total reflectance (ATR) accessory.



#### Sample Preparation:

- Place a small drop of the liquid Bis([3-triethoxysilyl)propyl]urea directly onto the ATR crystal.
- Alternatively, if the sample is a solid, a small amount of the powder can be pressed firmly against the crystal.
- For transmission mode, a thin film of the sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

#### Data Acquisition:

- Record the spectrum in the mid-infrared range (typically 4000-400 cm<sup>-1</sup>).
- Collect a background spectrum of the clean, empty ATR crystal or KBr plates prior to sample analysis.
- Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

#### Data Processing:

- The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

## **Mass Spectrometry (MS)**

Instrumentation: A Finnigan SSQ-710 mass spectrometer or equivalent, capable of electron ionization (EI) or electrospray ionization (ESI).

#### Sample Preparation:

 For EI-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.



• For ESI-MS: Prepare a more dilute solution (e.g., 10-100 μg/mL) in a solvent compatible with electrospray, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

#### Data Acquisition:

- EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS). Use a standard electron energy of 70 eV.
- ESI-MS: Infuse the sample solution directly into the ion source using a syringe pump.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-600 amu).

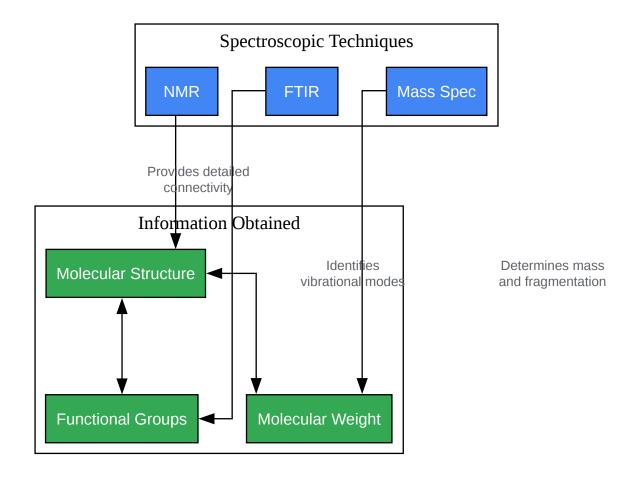
#### Data Processing:

- Identify the molecular ion peak [M]+ or protonated molecule [M+H]+.
- Analyze the fragmentation pattern to identify characteristic fragment ions that can be used to confirm the structure of the molecule.

## **Logical Relationships and Workflows**

The following diagrams illustrate the relationships between the different spectroscopic techniques and a typical experimental workflow.

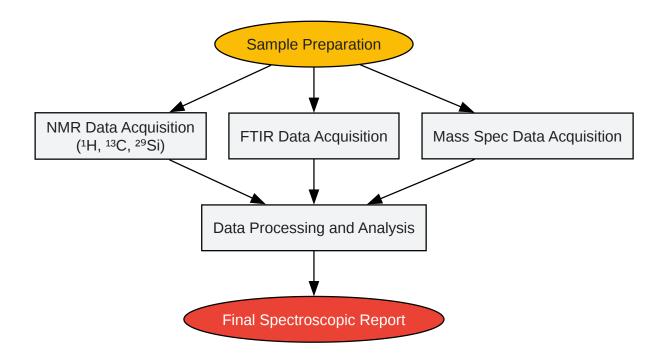




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Caption: Interrelation of Spectroscopic Data.





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Caption: General Experimental Workflow.

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### References

- 1. researchgate.net [researchgate.net]
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